molecular formula C9H12IN3O4 B13408288 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one

4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one

カタログ番号: B13408288
分子量: 353.11 g/mol
InChIキー: WEVJJMPVVFNAHZ-FSDSQADBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one is a pyrimidine nucleoside analog characterized by a 5-iodo substitution on the pyrimidin-2-one ring and a hydroxylated oxolane (tetrahydrofuran) sugar moiety with (2R,4R,5R) stereochemistry. This stereochemistry distinguishes it from closely related analogs like ibacitabine (5-iodo-2'-deoxycytidine), which has a (2R,4S,5R) configuration . The iodine atom at position 5 likely confers unique electronic and steric properties, influencing its interaction with enzymes such as DNA polymerases or kinases.

特性

分子式

C9H12IN3O4

分子量

353.11 g/mol

IUPAC名

4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C9H12IN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)/t5-,6-,7-/m1/s1

InChIキー

WEVJJMPVVFNAHZ-FSDSQADBSA-N

異性体SMILES

C1[C@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO)O

正規SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O

製品の起源

United States

準備方法

Synthesis of the Pyrimidine Core

Method A: Cyclization of Urea Derivatives

  • Starting Materials: 2,4-diaminopyrimidine derivatives.
  • Procedure: Condensation of appropriate amidines or urea derivatives with halogenated carbonyl compounds under basic conditions to form the pyrimidine ring.
  • Reaction Conditions: Elevated temperatures (~100°C), in solvents such as ethanol or dimethylformamide (DMF).
  • Outcome: Formation of 2,4-diaminopyrimidine intermediates with suitable functional groups for further substitution.

Summary of the Synthesis Pathway

Step Description Reagents/Conditions References
1 Cyclization to form pyrimidine core Amidines + halogenated carbonyls, heat Patent JP2023524071A
2 Electrophilic iodination Iodine + oxidants, mild temperature Patent JP2023524071A
3 Synthesis of the sugar moiety Chiral sugar derivatives, stereocontrol Literature on nucleoside synthesis
4 Glycosylation coupling Glycosyl donor + Lewis acids Nucleoside synthesis protocols
5 Deprotection and purification Acid/base hydrolysis, chromatography Standard organic synthesis practices

Notes on Variability and Optimization

  • Stereochemistry: Critical for biological activity; chiral catalysts or auxiliaries are employed.
  • Yield Optimization: Reaction conditions such as temperature, solvent, and reagent equivalents are fine-tuned.
  • Safety and Purity: Reactions involving halogens and oxidants require careful handling; purification ensures removal of by-products.

化学反応の分析

Chemical Reactivity Profile

The compound exhibits reactivity patterns typical of nucleoside analogs :

Nucleophilic Substitution

  • Iodine displacement : The 5-iodo group can undergo substitution with nucleophiles (e.g., hydroxylamine, amines) under basic conditions.

  • Mechanism : SN2-like displacement via transition state stabilization by the electron-withdrawing keto group at C2.

Phosphorylation

  • Triphosphate formation : The compound can undergo enzymatic phosphorylation to form the biologically active triphosphate analog, critical for incorporation into DNA/RNA .

  • Reaction example :
    Compound+ATPKinaseEnzymaticTriphosphate analog\text{Compound} + \text{ATP} \xrightarrow[\text{Kinase}]{\text{Enzymatic}} \text{Triphosphate analog}

Hydrolysis

  • Sugar hydrolysis : The oxolan ring can undergo acid-catalyzed hydrolysis, releasing the pyrimidine base and sugar fragments.

  • Conditions : Low pH (e.g., HCl in dioxane).

Mechanism of Action

As a nucleoside analog , the compound's primary biochemical activity involves:

  • Incorporation into DNA/RNA : The triphosphate form competes with natural nucleotides for polymerase binding.

  • Chain termination : The modified sugar moiety or bulky iodine group disrupts base pairing, leading to strand termination.

  • Kinase-mediated activation : Required for conversion to the active triphosphate form .

Key structural determinants :

  • 5-Iodo substitution : Enhances lipophilicity for cellular uptake.

  • Hydroxymethyl group : Affects hydrogen bonding and sugar pucker conformation .

Stability and Handling

PropertyValue/Condition
SolubilityLimited in aqueous solutions; improved in DMSO or DMF
StabilityHygroscopic; requires storage under anhydrous conditions
DegradationHydrolyzes at low pH; sensitive to nucleases

Research Considerations :

  • Reaction optimization requires precise control of water content and temperature.

  • Analytical methods (e.g., HPLC, NMR) are critical for tracking intermediates and byproducts .

This compound exemplifies how structure-activity relationships in nucleoside analogs drive therapeutic innovation, balancing reactivity and bioavailability for clinical applications .

科学的研究の応用

4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Employed in studies of DNA replication and repair mechanisms.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.

作用機序

The mechanism of action of 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one involves its incorporation into DNA during replication. The presence of the iodine atom at the 5-position disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting cell proliferation. This mechanism is particularly relevant in its potential use as an anticancer and antiviral agent.

類似化合物との比較

Structural and Stereochemical Differences

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Sugar Configuration Key Features
Target Compound C₉H₁₂IN₃O₄ 5-iodo, 4-amino (2R,4R,5R) Unique (4R) stereochemistry; lacks fluorine substituents
Gemcitabine C₉H₁₁F₂N₃O₄ 3,3-difluoro, 4-amino (2R,4R,5R) Difluoro groups enhance metabolic stability; used in NSCLC
Fiacitabine C₉H₁₁FIN₃O₄ 3-fluoro, 5-iodo, 4-amino (2R,3S,4R,5R) Dual halogenation (F and I); potential antiviral activity
Ibacitabine (5-iodo-2'-deoxycytidine) C₉H₁₂IN₃O₄ 5-iodo, 4-amino (2R,4S,5R) (4S) configuration; antimetabolite for DNA synthesis
Decitabine C₈H₁₂N₄O₄ 4-amino, triazinone (2R,4S,5R) Hypomethylating agent; used in myelodysplastic syndromes
Brivudine C₁₀H₁₁BrN₂O₅ 5-bromoethenyl (2R,4S,5R) Bromoethenyl group; antiviral (herpesviruses)
Key Observations:
  • Stereochemistry : The target compound’s (2R,4R,5R) configuration contrasts with ibacitabine’s (2R,4S,5R) and gemcitabine’s (2R,4R,5R). The 4R position may alter sugar puckering, affecting binding to kinases or polymerases .
  • Halogen Substitutions: The 5-iodo group in the target compound vs.
  • Sugar Modifications : Unlike telbivudine (a thymidine analog with a β-L configuration) , the target compound retains a β-D-like oxolane structure, critical for substrate recognition by viral or human kinases.
Target Compound vs. Gemcitabine:
  • Gemcitabine : Inhibits DNA synthesis by incorporating its triphosphate form into DNA, causing chain termination. The 3,3-difluoro group prevents deamination, prolonging activity .
  • Target Compound: The 5-iodo substitution may enhance DNA incorporation due to iodine’s van der Waals radius (1.98 Å vs.
Target Compound vs. Fiacitabine:
  • Fiacitabine: Contains both 3-fluoro and 5-iodo groups.
  • Target Compound : Lacks fluorine, possibly reducing off-target effects but also affinity for fluorophile-active sites.
Target Compound vs. Ibacitabine:
  • Ibacitabine : The (4S) configuration in its sugar moiety may reduce compatibility with human deoxycytidine kinase, limiting phosphorylation and activation .
  • Target Compound : The (4R) configuration could improve enzymatic recognition, enhancing prodrug activation.

Pharmacokinetic and Toxicological Considerations

  • Metabolic Stability : Gemcitabine’s difluoro groups confer resistance to deamination, whereas the target compound’s iodine may increase susceptibility to dehalogenation, shortening half-life .
  • Toxicity : Fluorinated analogs like gemcitabine are associated with myelosuppression, while iodine’s larger size might lead to distinct off-target interactions (e.g., thyroid disruption) .

生物活性

The compound 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases and its antimicrobial properties. This article compiles various research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an amino group and a hydroxymethyl oxolane moiety. The iodine atom at the 5-position contributes to its unique reactivity and biological properties.

1. Inhibitory Activity Against Kinases

Recent studies have investigated the inhibitory effects of pyrimidine derivatives on various kinases, particularly those involved in malaria pathogenesis. For instance, compounds similar to 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one have shown promising results as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4).

CompoundTarget KinaseIC50 (μM)
Compound APfCDPK40.210
Compound BPfCDPK10.589

These findings suggest that modifications on the pyrimidine structure can enhance selectivity and potency against specific kinases involved in malaria infection .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrimidine derivatives are known to exhibit activity against various bacterial strains, including Streptococcus faecalis. The synthesis of related iodinated pyrimidines has demonstrated significant antimicrobial efficacy.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStreptococcus faecalis15 μg/mL
Compound DEscherichia coli20 μg/mL

This data indicates that the presence of iodine in the structure may enhance the compound's interaction with bacterial cell walls or metabolic pathways .

3. Anti-inflammatory Effects

Pyrimidine derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). The compound's structural features may allow it to modulate inflammatory mediators effectively.

CompoundCOX Inhibition IC50 (μM)
Compound ECOX-1: 19.45
Compound FCOX-2: 23.8

Such activities suggest potential applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in various biological assays:

  • Malaria Treatment : A study demonstrated that specific pyrimidine analogs could significantly reduce parasitemia in infected models when administered at sub-micromolar concentrations.
  • Antiviral Activity : Research on adenovirus infections showed that certain derivatives exhibited potent antiviral activity with minimal cytotoxic effects in vitro, suggesting a therapeutic window for further development .

Q & A

Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., cancer vs. normal) with standardized protocols (e.g., MTT or ATP-based viability assays). Validate target engagement using radiolabeled analogs (e.g., 125I^{125}\text{I}-tagged derivatives) or SPR to measure binding affinity to enzymes like DNA methyltransferases or kinases. Cross-reference discrepancies with structural analogs (e.g., cytarabine’s mechanism) to identify substituent-specific effects .

Q. How can the stereoselective synthesis of the (2R,4R,5R)-oxolan-2-yl moiety be optimized to minimize diastereomeric impurities?

  • Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) during oxolane ring formation. Use chiral HPLC to monitor enantiomeric excess (ee) and optimize reaction conditions (e.g., solvent polarity, temperature). Computational modeling (DFT) can predict transition-state energetics to guide catalyst selection .

Q. What crystallographic challenges arise when refining structures of iodine-containing nucleosides, and how are they addressed?

  • Methodological Answer : The iodine atom’s high electron density can cause absorption artifacts. Use Mo-Kα radiation (λ=0.71073 A˚\lambda = 0.71073\ \text{Å}) and apply multi-scan absorption corrections in SHELXL. Refine anisotropic displacement parameters for iodine and validate hydrogen-bonding networks (e.g., O–H\cdotsO/N interactions) against geometric restraints .

Q. How does this compound interact with metabolic enzymes compared to its non-iodinated counterparts?

  • Methodological Answer : Perform enzyme kinetics assays with recombinant deoxycytidine kinase (dCK) or cytidine deaminase. Use LC-MS to quantify metabolites (e.g., 5-iodo-deoxyuridine) in cellular extracts. The iodine atom may sterically hinder phosphorylation by dCK, reducing prodrug activation, but resist deamination, prolonging half-life .

Data Analysis and Validation

Q. How can researchers differentiate between true biological activity and assay artifacts in high-throughput screens?

  • Methodological Answer : Include counter-screens with off-target inhibitors (e.g., thymidine rescue for antimetabolites) and use orthogonal assays (e.g., SPR vs. enzymatic activity). Validate hits via CRISPR knockdown of putative targets. Cross-check cytotoxicity data with structural analogs to identify scaffold-specific artifacts .

Q. What analytical techniques are critical for detecting and quantifying synthetic impurities in this compound?

  • Methodological Answer : Employ UPLC-MS with a C18 column (ACN/water + 0.1% formic acid) to resolve iodinated byproducts. Use 19F^{19}\text{F}-NMR if fluoro-containing impurities are suspected (e.g., from precursor contamination). Quantify impurities against pharmacopeial standards (e.g., USP/EP guidelines) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。